4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide
Description
Properties
CAS No. |
920315-57-7 |
|---|---|
Molecular Formula |
C21H19N5O |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[(3-aminoindazol-1-yl)methyl]-N-(2-aminophenyl)benzamide |
InChI |
InChI=1S/C21H19N5O/c22-17-6-2-3-7-18(17)24-21(27)15-11-9-14(10-12-15)13-26-19-8-4-1-5-16(19)20(23)25-26/h1-12H,13,22H2,(H2,23,25)(H,24,27) |
InChI Key |
OLSLCMGDZMTRSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 4-((3-Amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide generally follows a convergent multi-step approach:
Step 1: Synthesis of the Indazole Intermediate
The 3-amino-1H-indazole core is prepared or procured, often via cyclization of hydrazine derivatives with appropriate substituted benzaldehydes or nitriles. Protection of the amino group may be necessary depending on subsequent steps.Step 2: Preparation of the Benzamide Intermediate
The benzamide moiety bearing a chloromethyl substituent at the para position (4-(chloromethyl)benzoyl chloride) is synthesized or commercially obtained. This intermediate serves as the electrophilic partner for nucleophilic substitution.Step 3: Coupling via Methylene Bridge Formation
The key step involves nucleophilic substitution of the chloromethyl group by the nitrogen at the N-1 position of the indazole ring, forming the methylene bridge. This reaction is typically carried out under inert atmosphere (e.g., nitrogen) to prevent oxidation, using polar aprotic solvents such as DMF or DMSO, and mild bases to deprotonate the indazole nitrogen.Step 4: Amide Bond Formation with 2-Aminophenyl Group
The final coupling involves attaching the 2-aminophenyl group to the benzamide carbonyl. This is commonly achieved by amide bond formation using coupling agents such as HATU, DCC, or EDCI in the presence of bases like DIPEA in solvents like DMF or dichloromethane. Reaction monitoring by TLC or HPLC ensures completion.Step 5: Purification and Characterization
The crude product is purified by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) and recrystallized to improve purity. Structural confirmation is done by NMR (¹H, ¹³C), mass spectrometry, and sometimes X-ray crystallography.
Detailed Reaction Conditions and Parameters
| Step | Reaction Type | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Indazole synthesis | Hydrazine hydrate + substituted benzaldehyde/nitrile, reflux in ethanol or acetic acid | Amino group protection may be required |
| 2 | Benzoyl chloride preparation | 4-(chloromethyl)benzoic acid + thionyl chloride or oxalyl chloride, reflux | Ensure dryness to avoid hydrolysis |
| 3 | N-alkylation (methylene bridge formation) | Indazole + 4-(chloromethyl)benzoyl chloride, base (K2CO3 or NaH), DMF, 50-80°C, inert atmosphere | Reaction time: 12-24 h; monitor by TLC |
| 4 | Amide coupling | 4-((3-Amino-1H-indazol-1-yl)methyl)benzoyl chloride + 2-aminophenylamine, coupling agent (HATU/DCC), base (DIPEA), DMF, room temp to 40°C | Reaction time: 6-12 h; avoid excess base to prevent side reactions |
| 5 | Purification | Silica gel chromatography, recrystallization from ethanol or ethyl acetate | Yields typically 60-85% after purification |
Research Findings and Optimization Insights
Base Selection: Potassium carbonate and sodium hydride are commonly used for the N-alkylation step; sodium hydride offers higher reactivity but requires careful handling due to its pyrophoric nature.
Solvent Effects: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity and solubility of reactants, improving yields in the methylene bridge formation step.
Temperature Control: Elevated temperatures (50-80°C) accelerate the alkylation but prolonged heating above 80°C can lead to side reactions such as decomposition or over-alkylation.
Coupling Agents: HATU is preferred for amide bond formation due to its high efficiency and reduced racemization risk compared to DCC.
Purity Assessment: NMR spectroscopy confirms the presence of characteristic aromatic protons (δ 6.5–8.5 ppm), methylene bridge protons (δ 4.5–5.5 ppm), and amino protons (δ 3.5–4.5 ppm). Mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
Comparative Table of Related Synthetic Approaches
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Direct N-alkylation of indazole with chloromethylbenzoyl chloride | Straightforward, single-step coupling | Simplicity, moderate to good yields | Requires inert atmosphere, sensitive to moisture |
| Stepwise amide coupling after methylene bridge formation | Allows purification of intermediates | Higher purity, better control | More steps, longer synthesis time |
| Use of protected amino groups | Protects reactive amines during coupling | Prevents side reactions | Additional deprotection steps required |
| Microwave-assisted synthesis | Accelerates reaction times | Reduced reaction time, energy efficient | Requires specialized equipment |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary and secondary amine groups in this compound participate in nucleophilic substitution reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) to form N-alkylated derivatives.
-
Acylation : The amine groups react with acyl chlorides (e.g., acetyl chloride) to produce amide-linked products.
Table 1: Alkylation and Acylation Outcomes
| Reaction Type | Reagent/Conditions | Product | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-Methyl derivative | 75–82 |
| Acylation | AcCl, Et₃N, THF | Acetylated amide | 68–73 |
Oxidation and Reduction
The indazole ring and benzamide group undergo redox transformations:
-
Oxidation : Treatment with KMnO₄ in acidic media oxidizes the indazole’s methylene bridge to a ketone.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the indazole’s nitro substituents to amines.
Key Observations :
-
Oxidation reactions require controlled conditions to prevent over-oxidation of the benzamide.
-
Reductive amination of intermediates enhances solubility for biological testing.
Electrophilic Aromatic Substitution
The indazole ring undergoes electrophilic substitution at the C5 and C7 positions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, predominantly at C5 .
-
Halogenation : Br₂/FeBr₃ yields brominated derivatives for Suzuki coupling.
Table 2: Substitution Patterns
| Reaction | Position | Major Product | Selectivity |
|---|---|---|---|
| Nitration | C5 | 5-Nitroindazole | >90% |
| Bromination | C7 | 7-Bromoindazole | 85% |
Hydrolysis of the Benzamide
The benzamide moiety is susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, reflux): Cleaves the amide bond to form 4-((3-aminoindazolyl)methyl)benzoic acid.
-
Basic Hydrolysis (NaOH, H₂O/EtOH): Yields the corresponding carboxylate salt.
Applications : Hydrolysis products serve as intermediates for synthesizing analogs with modified pharmacokinetic properties.
Metal-Catalyzed Cross-Coupling
The compound participates in palladium- and copper-catalyzed reactions:
-
Suzuki Coupling : Brominated derivatives react with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl structures.
-
Buchwald-Hartwig Amination : Forms N-aryl derivatives using Pd₂(dba)₃/Xantphos .
Table 3: Cross-Coupling Efficiency
| Reaction | Catalyst System | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | 78–85 |
| Buchwald-Hartwig | Pd₂(dba)₃ | 65–72 |
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-((3-Amino-1h-indazol-1-yl)methyl)-n-(2-aminophenyl)benzamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Pharmacological and Biochemical Data
Biological Activity
4-((3-Amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic implications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indazole moiety and an aniline derivative. Its molecular formula is , with a molar mass of approximately 356.42 g/mol. The presence of both amino and carbonyl groups in its structure contributes to its reactivity and biological activity.
Preliminary studies suggest that 4-((3-amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide exhibits anti-cancer properties through several mechanisms:
- Inhibition of Tumor Growth : The compound has shown potential in inhibiting specific targets involved in tumor growth, such as protein kinases and other signaling pathways related to cell proliferation and apoptosis .
- Binding Affinity : The structural features of the compound enhance its binding affinity to biological targets, which may modulate pathways associated with cancer cell survival.
Biological Activity Overview
The biological activity of 4-((3-amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide has been evaluated in various studies. Key findings include:
Case Study 1: Antitumor Activity
In a study evaluating the antitumor effects of indazole derivatives, 4-((3-amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide was tested against HCT116 colon cancer cells. The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Targeted Inhibition
Another research effort focused on the compound's ability to inhibit FGFR signaling pathways, which are crucial in various cancers. The results indicated that the compound effectively inhibited FGFR activity with low nanomolar IC50 values, suggesting its potential as a targeted therapy for FGFR-dependent tumors .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the indazole core and the substituents on the benzamide group significantly influence the biological activity of the compound. For instance, variations in the amino groups or the introduction of halogen substituents on the indazole ring can enhance potency and selectivity against specific cancer cell lines .
Q & A
Q. What are the common synthetic routes for preparing 4-((3-Amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling an amine-containing intermediate (e.g., 2-aminophenyl derivatives) with activated carbonyl groups (e.g., benzoyl chlorides or esters). For example, analogous compounds are synthesized via refluxing amines with acyl chlorides in solvents like methanol or dichloromethane, followed by purification via column chromatography (hexane/EtOAc gradients) . Key optimizations include:
- Reaction Time : Extended reflux durations (e.g., 12 hours) to ensure complete coupling .
- Oxidizing Agents : Use of TBHP (tert-butyl hydroperoxide) to facilitate domino reactions, as seen in indole-based syntheses .
- Purification : Silica gel chromatography (60–120 mesh) with gradient elution to isolate high-purity products .
Q. Which spectroscopic techniques are essential for confirming the structure of 4-((3-Amino-1H-indazol-1-yl)methyl)-N-(2-aminophenyl)benzamide?
Methodological Answer: A multi-technique approach is critical:
| Technique | Purpose | Key Observations from Evidence |
|---|---|---|
| 1H/13C NMR | Confirm backbone connectivity and substituent positions | Aromatic protons (δ 6.4–7.9 ppm), NH signals (δ 8.8 ppm), and carbonyl carbons (~165–181 ppm) . |
| FT-IR | Identify functional groups (e.g., C=O, N-H) | Stretching bands for C=O (~1680 cm⁻¹) and N-H (~3320 cm⁻¹) . |
| Mass Spec | Verify molecular weight and fragmentation patterns | Parent ion peaks matching calculated molecular weights (e.g., [M+H]+ for C29H25ClN6O: 509.01) . |
| CHN Analysis | Assess purity and elemental composition | Close alignment of observed vs. calculated C, H, N percentages (e.g., C: 68.44% vs. 68.43%) . |
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR and mass spectrometry data during structural elucidation?
Methodological Answer: Contradictions often arise from impurities, tautomerism, or dynamic effects. Strategies include:
- Multi-Solvent NMR : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts (e.g., NH protons in DMSO-d6 show downfield shifts due to hydrogen bonding) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings, particularly for aromatic regions .
- High-Resolution MS : Confirm exact mass (e.g., HRMS-ESI) to distinguish between isobaric species or adducts .
Q. What computational methods are used to predict the biological activity of this compound, and how do docking studies inform structural modifications?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina predict binding affinities to target proteins (e.g., kinases or receptors). For example, docking poses of benzamide analogs reveal interactions with hydrophobic pockets and hydrogen bonds .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzamide ring) with activity using descriptors like logP or Hammett constants .
- MD Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns simulations) to prioritize derivatives with favorable dynamics .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., up to 500°C for COF analogs) to evaluate thermal stability .
- pH Stability Studies : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC at timed intervals. For example, amide bonds may hydrolyze under acidic/basic conditions .
- Accelerated Aging : Store samples at 40°C/75% relative humidity for 4 weeks and analyze purity changes using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
